2,2'-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes two imidazole rings connected by a pentanediylbis(oxy-4,1-phenylene) linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) typically involves the reaction of 1,5-dibromopentane with 4-hydroxybenzaldehyde to form a bis(benzaldehyde) intermediate. This intermediate is then reacted with 1-methylimidazole in the presence of a base such as potassium carbonate to yield the final product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; usually performed in an alcohol solvent like methanol at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Scientific Research Applications
2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity. The imidazole rings can coordinate with metal ions, affecting various biochemical pathways. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(1,4-Butanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole)
- 2,2’-(1,6-Hexanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole)
Uniqueness
Compared to similar compounds, 2,2’-(1,5-Pentanediylbis(oxy-4,1-phenylene))bis(1-methyl-1H-imidazole) has a unique pentanediyl linker, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
138571-66-1 |
---|---|
Molecular Formula |
C25H28N4O2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-methyl-2-[4-[5-[4-(1-methylimidazol-2-yl)phenoxy]pentoxy]phenyl]imidazole |
InChI |
InChI=1S/C25H28N4O2/c1-28-16-14-26-24(28)20-6-10-22(11-7-20)30-18-4-3-5-19-31-23-12-8-21(9-13-23)25-27-15-17-29(25)2/h6-17H,3-5,18-19H2,1-2H3 |
InChI Key |
LTLBITJBNYSFHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)C4=NC=CN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.